Clindamycin (hydrochloride monohydrate)
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Overview
Description
Clindamycin hydrochloride monohydrate is a semi-synthetic antibiotic belonging to the lincosamide class. It is derived from lincomycin, a naturally occurring antibiotic produced by the actinobacterium Streptomyces lincolnensis. Clindamycin hydrochloride monohydrate is primarily used to treat serious infections caused by susceptible anaerobic bacteria, as well as certain protozoan infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Clindamycin hydrochloride monohydrate is synthesized from lincomycin through a series of chemical reactions. The key step involves the substitution of the 7®-hydroxy group in lincomycin with a chlorine atom to form clindamycin. This chlorination reaction is typically carried out using thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods: In industrial settings, clindamycin hydrochloride monohydrate is produced through a multi-step process that includes fermentation, extraction, and purification. The fermentation process involves the cultivation of Streptomyces lincolnensis to produce lincomycin, which is then chemically modified to obtain clindamycin. The final product is purified and crystallized to obtain clindamycin hydrochloride monohydrate .
Chemical Reactions Analysis
Types of Reactions: Clindamycin hydrochloride monohydrate undergoes various chemical reactions, including:
Substitution Reactions: The chlorination of lincomycin to form clindamycin is a substitution reaction.
Hydrolysis: Clindamycin hydrochloride can undergo hydrolysis to release the active clindamycin base.
Common Reagents and Conditions:
Chlorination: Thionyl chloride or phosphorus pentachloride are commonly used for the chlorination of lincomycin.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of clindamycin hydrochloride.
Major Products Formed:
Clindamycin Base: Formed through the hydrolysis of clindamycin hydrochloride.
Scientific Research Applications
Clindamycin hydrochloride monohydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of lincosamide antibiotics.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Industry: Utilized in the formulation of topical and oral antibiotic treatments for human and veterinary use.
Mechanism of Action
Clindamycin hydrochloride monohydrate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S RNA of the 50S subunit of the bacterial ribosome, thereby impeding the assembly of the ribosome and the translation process. This disruption of protein synthesis leads to the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Lincomycin: The parent compound from which clindamycin is derived.
Clindamycin Phosphate: Another salt form of clindamycin used in injectable and topical formulations.
Uniqueness: Clindamycin hydrochloride monohydrate is unique in its enhanced absorption and bioavailability compared to lincomycin. It also has a broader spectrum of activity, making it more effective against a wider range of bacterial infections .
Properties
IUPAC Name |
N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33ClN2O5S.ClH.H2O/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMXKEGEOADCEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36Cl2N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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